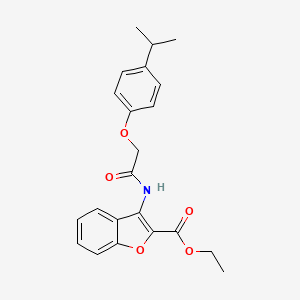

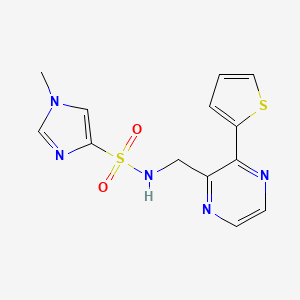

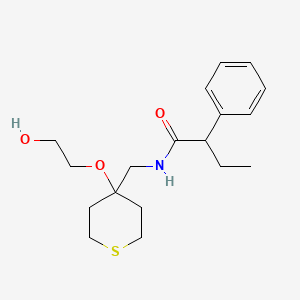

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran-3-carboxylate esters, such as EIB, can be synthesized through heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Molecular Structure Analysis

The molecular structure of EIB includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile scaffold that is widely present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The synthesis of benzofuran-3-carboxylate esters like EIB often involves intermolecular heterocyclization . This process can involve the condensation of phenols with acetoacetic ester derivatives using an Fe-catalyzed oxidative cross coupling . The reaction could also be performed in the absence of a ligand .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Novel Synthesis Approaches

The synthesis of benzofuran derivatives and their structural elucidation plays a crucial role in the development of compounds with potential biological activity. For example, the synthesis of benzofuran derivatives from Ethyl 2-Acylphenoxyacetates showcases the adaptability of such compounds in creating structurally diverse molecules (Suzuki, 1985). Additionally, organo-catalyzed ring-opening polymerization of derivatives highlights the versatility of benzofuran-based compounds in polymer science, indicating their potential for creating new materials with unique properties (Thillaye du Boullay et al., 2010).

Molecular Docking and Anticancer Activity

Research into the molecular docking and analysis of benzofuran compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveals their potential as anticancer drugs. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for new therapeutic agents (Sharma et al., 2018).

Enzymatic Synthesis and Resolution

The kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate, which serves as an intermediate in drug synthesis, demonstrates the application of enzymatic methods for achieving high enantioselectivity. This process is vital for the production of drugs with specific chirality, a key factor in their efficacy and safety (Kasture et al., 2005).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of benzofuran compounds underscore their potential in combating microbial resistance. By developing new compounds with effective antimicrobial properties, researchers can contribute to the ongoing fight against drug-resistant bacteria and other pathogens (Spoorthy et al., 2021).

Propriétés

IUPAC Name |

ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-4-26-22(25)21-20(17-7-5-6-8-18(17)28-21)23-19(24)13-27-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHIGVGOVWPHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2677952.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)

![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)